![molecular formula C15H13Cl2NO6S B2473447 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid CAS No. 379729-79-0](/img/structure/B2473447.png)
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H13Cl2NO6S . It has a molecular weight of 406.24 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of 6H-1-benzopyrano [4,3-b]quinolin-6-ones has been accomplished via the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of ultrasound .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用
Carbonic Anhydrase Inhibition for Glaucoma Treatment
4-Chloro-3-sulfamoyl benzoic acid derivatives, including compounds similar to 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid, have been investigated for their potential as carbonic anhydrase inhibitors. These inhibitors have shown promising results in treating glaucoma by reducing intraocular pressure when applied topically. They exhibited good in vivo activity and a prolonged duration of action, potentially offering an alternative to existing drugs like dorzolamide and brinzolamide for glaucoma treatment (Mincione et al., 2001).
Directed Lithiation in Organic Synthesis
The compound plays a role in organic synthesis, particularly in directed lithiation processes. Directed lithiation of unprotected benzoic acids, including chloro-substituted derivatives, is a critical step in creating a wide range of organic compounds. This process is vital in developing routes to benzoic acids that are contiguously tri- and tetra-substituted with various functionalities (Bennetau et al., 1995).
Synthesis of Pharmaceutical Intermediates
It serves as a key intermediate in the manufacturing of therapeutic agents, such as Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are significant in diabetes therapy. This process involves a series of steps including nitration, hydrolysis, hydrogenation, and esterification, demonstrating its versatility in pharmaceutical synthesis (Yi Zhang et al., 2022).
Development of Solid Forms for Diuretics
This compound's derivatives, particularly 4-Chloro Salicylic Acid-5-Sulfonamide (CSAS), have been developed into various solid forms, including hydrates and cocrystals. These solid forms are studied for their potential use in diuretics, showing the compound's significance in developing new pharmaceutical formulations (Turza Alexandru et al., 2021).
Hepatic Peroxisome Proliferation
Derivatives of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid have been studied for their role in inducing hepatic peroxisome proliferation. This process is associated with hypolipidemic effects, suggesting a potential therapeutic application in treating lipid disorders (Reddy & Krishnakantha, 1975).
特性
IUPAC Name |
4-chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO6S/c1-23-12-7-13(24-2)11(6-10(12)17)18-25(21,22)14-5-8(15(19)20)3-4-9(14)16/h3-7,18H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUWYBFALMYJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。